6-Chloro-6-defluoro Ciprofloxacin

Antibacterial Fluoroquinolone SAR

In ANDA submissions, co-elution or misidentification of the chloro impurity versus ciprofloxacin invalidates analytical methods, risking regulatory rejection. 6-Chloro-6-defluoro ciprofloxacin (CAS 93106-58-2) resolves as a discrete peak in 12-minute UPLC runs with validated recovery of 92.6-96.9% at LOQ, enabling precise quantification in stability studies per ICH Q1A. - Validated recovery: 92.6-96.9% at LOQ in HPLC/UPLC methods - Resolves as a discrete peak; distinct RRT vs. ciprofloxacin - Essential for ANDA impurity profiling; traceable to USP/EP pharmacopeial standards

Molecular Formula C17H18ClN3O3
Molecular Weight 347.8
CAS No. 93106-58-2
Cat. No. B601370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-6-defluoro Ciprofloxacin
CAS93106-58-2
Synonyms6-Chloro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid
Molecular FormulaC17H18ClN3O3
Molecular Weight347.8
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)Cl)C(=O)O
InChIInChI=1S/C17H18ClN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Yellow Solid

6-Chloro-6-defluoro Ciprofloxacin Overview


6-Chloro-6-defluoro ciprofloxacin (CAS 93106-58-2), chemically designated as 6-chloro-1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a structural analog of the fluoroquinolone antibiotic ciprofloxacin wherein the fluorine atom at the C-6 position is replaced by chlorine [1]. This chloro-substituted derivative is predominantly encountered as a process-related impurity in commercial ciprofloxacin preparations, with a molecular weight of 347.8 g/mol and the molecular formula C17H18ClN3O3 .

✓ HPLC / UPLC impurity reference standard for ciprofloxacin analysis
✓ Fluoroquinolone SAR comparator for antibacterial screening studies
✓ Stability-indicating method marker with reported elevated initial impurity levels

6-Chloro-6-defluoro Ciprofloxacin Non-Substitutability


Despite its structural similarity to ciprofloxacin, 6-chloro-6-defluoro ciprofloxacin cannot be interchanged with generic ciprofloxacin reference standards due to a fundamental substitution at the C-6 position—chlorine replacing fluorine [1]. This halogen exchange alters the compound‘s chromatographic retention behavior, ionization properties, and mass spectrometric response, rendering it a distinct analytical entity requiring separate characterization and quantification. In pharmaceutical quality control settings governed by ICH guidelines, the chloro impurity must be specifically resolved and quantified as a discrete peak, not co-eluted or approximated with ciprofloxacin [2]. Substituting this compound with another ciprofloxacin-related impurity would invalidate regulatory submissions and compromise method accuracy for Abbreviated New Drug Applications (ANDAs).

Risk 1 C-6 chlorine-for-fluorine exchange alters retention and MS response; requires separate calibration from ciprofloxacin.
Risk 2 Substituting with another ciprofloxacin-related impurity may shift co-elution patterns and compromise quantification accuracy.
Risk 3 Class-specific retention and ionization differences limit direct interchangeability with generic impurity mixtures.

6-Chloro-6-defluoro Ciprofloxacin Differentiation Evidence


Antibacterial Activity vs. Ciprofloxacin in S. aureus

In a direct comparative in vitro antibacterial evaluation against S. aureus-15, the target compound (reported as 11Ca) exhibited 4- to 8-fold greater activity than both ciprofloxacin and norfloxacin [1]. Against E. coli-22 and P. aeruginosa-29, the compound demonstrated activity equivalent to ciprofloxacin, with no loss of potency observed despite the C-6 fluorine-to-chlorine substitution [1].

S. aureus Activity
Head-to-head
4–8× more active than ciprofloxacin and norfloxacin against S. aureus-15; equivalent to ciprofloxacin against E. coli-22 and P. aeruginosa-29.
Supports fluoroquinolone SAR interpretation; reported comparator assay context.
Strain-specific endpoints; data from single study.
Antibacterial Fluoroquinolone SAR

HPLC Recovery Validation for Chloro Impurity

In a validated HPLC method for ciprofloxacin hydrochloride drug substances, the chloro impurity (corresponding to 6-chloro-6-defluoro ciprofloxacin) was spiked at the limit of quantitation (LOQ) level and showed a recovery range of 92.6% to 96.9% across triplicate preparations [1]. At higher spiking levels of 100% and 120%, recoveries ranged from 95.2% to 100.5% and 98.8% to 102.9%, respectively, demonstrating consistent and reliable quantification across the method‘s working range [1].

HPLC Recovery
Method context
LOQ: 92.6–96.9%; 100% spike: 95.2–100.5%; 120% spike: 98.8–102.9%.
Supports reliable quantification as impurity reference standard.
Recovery within typical ICH Q2(R1) range; narrower than decarboxylated impurity.
Pharmaceutical analysis HPLC Impurity profiling

Stability Study Impurity Level Comparison

In a stability-indicating study of ciprofloxacin formulations, the initial percentage of the chloro impurity was measured at 0.12%, compared with the cipro base impurity at 0.06% and the decarboxylated and FQ acid impurities each at 0.01% [1]. This indicates that the chloro impurity represents a quantitatively more significant process-related impurity than other ciprofloxacin-related substances under the tested conditions [1].

Stability Impurity Level
Context-dependent
Initial 0.12%; 12× higher than decarboxylated and FQ acid impurities (0.01% each).
Elevated baseline supports procurement of characterized reference standard for stability testing.
Single stability study; absolute change only 0.01% over 24 h.
Stability-indicating Impurity profiling Quality control

UPLC Identification of Chloro Impurity

An ultra-performance liquid chromatography (UPLC) method using an Acquity UPLC BEH C18 column (1.7 μm, 100×2.1 mm) achieved identification of ciprofloxacin impurities, including the chloro impurity, within a 12-minute run time [1]. Identification was performed based on relative retention times of impurity peaks compared with reference standard chromatograms [1].

UPLC Identification
Class-level
Identified within 12 min (Acquity UPLC BEH C18, 1.7 µm). ~20% faster than fast HPLC (15 min).
Supports high-throughput impurity profiling workflow; method-transfer context.
Relative retention time-based identification; cross-platform validation recommended.
UPLC Pharmaceutical analysis Method development

6-Chloro-6-defluoro Ciprofloxacin Procurement & Applications


HPLC Validation Standard for ANDA Submissions

Procure 6-chloro-6-defluoro ciprofloxacin for use as a primary reference standard in validated HPLC and UPLC methods for ciprofloxacin drug substance and finished product analysis. The compound‘s validated recovery range of 92.6–96.9% at LOQ [1] and demonstrated resolution in 12-minute UPLC runs [2] make it essential for establishing system suitability parameters, determining relative retention times, and quantifying chloro impurity levels in stability studies. This is particularly critical for Abbreviated New Drug Application (ANDA) submissions where comprehensive impurity profiling is a regulatory requirement [3].

SAR Reference Standard for Antibacterial Drug Discovery

Utilize 6-chloro-6-defluoro ciprofloxacin as a biologically active reference compound in SAR investigations of fluoroquinolone analogs. The direct comparative evidence showing 4- to 8-fold superior activity against S. aureus-15 relative to ciprofloxacin and norfloxacin [1] establishes this compound as a valuable benchmark for evaluating the impact of C-6 halogen substitution on antibacterial potency. Its retention of ciprofloxacin-equivalent activity against Gram-negative strains E. coli-22 and P. aeruginosa-29 [1] further supports its use in mechanistic studies of bacterial DNA gyrase and topoisomerase IV inhibition.

Forced Degradation Impurity Marker

Deploy 6-chloro-6-defluoro ciprofloxacin as a critical impurity marker in forced degradation studies and stability-indicating method development for ciprofloxacin-containing pharmaceutical products. With an initial level of 0.12%—12-fold higher than other process-related impurities under stability conditions [1]—this compound represents a quantitatively significant impurity requiring precise monitoring throughout product shelf-life. Procurement of this reference standard enables accurate quantification during accelerated and long-term stability testing as mandated by ICH Q1A guidelines.

System Suitability Standard for Method Transfer

Procure 6-chloro-6-defluoro ciprofloxacin to serve as a system suitability standard during analytical method transfer between research and development, quality control, and contract manufacturing organizations (CMOs). The compound‘s established chromatographic behavior in both conventional HPLC [1] and high-throughput UPLC [2] platforms, combined with its well-defined relative retention time versus ciprofloxacin, facilitates seamless method harmonization and reduces variability in impurity quantification across multiple laboratory sites.

Application
Selection Property
Validation Focus
HPLC method validation for ciprofloxacin impurity profiling
Reported recovery within ICH Q2(R1) context
Accuracy and precision across spiking levels
Fluoroquinolone SAR studies
Comparator antibacterial activity context
Strain-panel MIC endpoint review
Stability-indicating impurity marker
Elevated baseline impurity level context
Long-term stability quantification
Analytical method transfer
Consistent chromatographic retention across platforms
System suitability and relative retention time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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